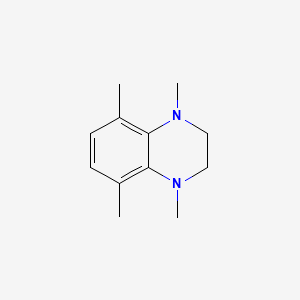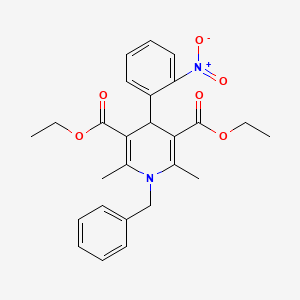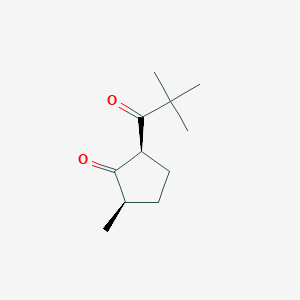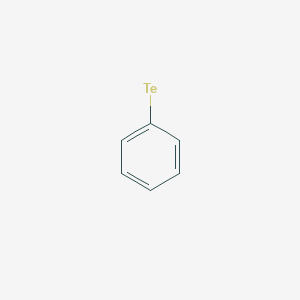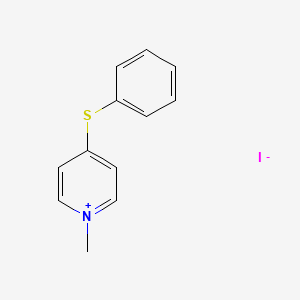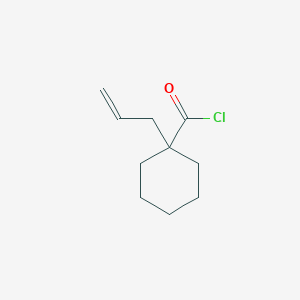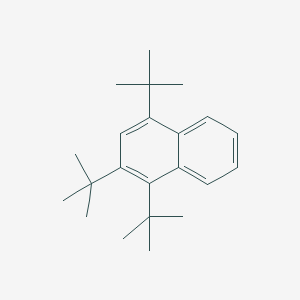![molecular formula C8H14O2 B14460513 6-Methyl-1,4-dioxaspiro[4.4]nonane CAS No. 69423-50-3](/img/structure/B14460513.png)
6-Methyl-1,4-dioxaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1,4-dioxaspiro[4.4]nonane is a spiro compound characterized by a unique structure where a dioxane ring is fused to a cyclohexane ring. This compound is part of the broader class of spiroketals, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,4-dioxaspiro[4.4]nonane typically involves the condensation of appropriate lactones with aliphatic compounds. One common method includes the reaction of γ-hydroxy carboxylic acids with sodium ethoxide to form a dilactone, which is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. The resulting acid is decarboxylated by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for spiro compounds like this compound often involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. The use of catalysts and controlled reaction environments are common to ensure consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spiroketal structure into more reduced forms, such as alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original spiro compound .
Wissenschaftliche Forschungsanwendungen
6-Methyl-1,4-dioxaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antibiotic, anti-anaphylactic, and antispasmodic properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized as a catalyst in polymer production and as an additive in the manufacture of rocket fuels.
Wirkmechanismus
The mechanism of action of 6-Methyl-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: A closely related compound with similar structural features but different substituents.
2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene: Another spiro compound used in diene synthesis.
Uniqueness
6-Methyl-1,4-dioxaspiro[4.4]nonane is unique due to its specific methyl substitution, which can influence its reactivity and biological activity compared to other spiro compounds. This uniqueness makes it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
69423-50-3 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
9-methyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C8H14O2/c1-7-3-2-4-8(7)9-5-6-10-8/h7H,2-6H2,1H3 |
InChI-Schlüssel |
WDUKEYBANYJILV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC12OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


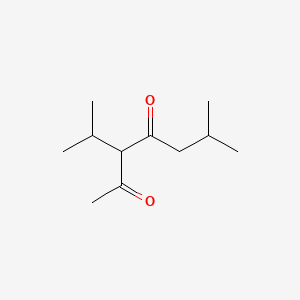

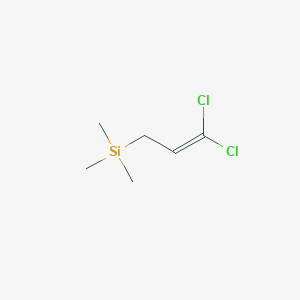
![N-Phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]propanamide](/img/structure/B14460446.png)
